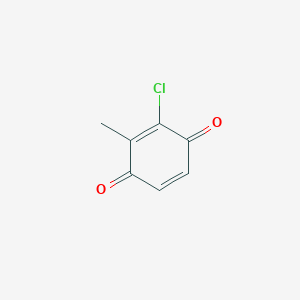
4-(Trimethylsilyl)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trimethylsilyl)butanenitrile is an organic compound characterized by the presence of a trimethylsilyl group attached to a butanenitrile backbone. This compound is notable for its applications in organic synthesis, particularly as an intermediate in the preparation of more complex molecules. The trimethylsilyl group imparts unique properties to the molecule, making it a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)butanenitrile can be synthesized through several methods. One common approach involves the reaction of butanenitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the efficiency of the synthesis .
化学反应分析
Types of Reactions: 4-(Trimethylsilyl)butanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids under specific conditions.
Common Reagents and Conditions:
Trimethylsilyl Chloride:
Lithium Aluminum Hydride: Employed in the reduction of the nitrile group.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed:
Primary Amines: Formed through reduction.
Carboxylic Acids: Formed through oxidation.
Substituted Nitriles: Formed through substitution reactions.
科学研究应用
4-(Trimethylsilyl)butanenitrile finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Trimethylsilyl)butanenitrile involves the reactivity of the trimethylsilyl group and the nitrile group. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates during chemical reactions. The nitrile group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions .
相似化合物的比较
Butanenitrile: Lacks the trimethylsilyl group, making it less reactive in certain chemical reactions.
Trimethylsilyl Cyanide: Contains a cyanide group instead of a butanenitrile backbone, leading to different reactivity patterns.
Trimethylsilyl Acetylene: Features an acetylene group, which imparts different chemical properties compared to the nitrile group.
Uniqueness: 4-(Trimethylsilyl)butanenitrile is unique due to the presence of both the trimethylsilyl and nitrile groups, which confer distinct reactivity and stability. This combination makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical transformations .
属性
IUPAC Name |
4-trimethylsilylbutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NSi/c1-9(2,3)7-5-4-6-8/h4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEHBBQYHLCGKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570546 |
Source


|
| Record name | 4-(Trimethylsilyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18301-86-5 |
Source


|
| Record name | 4-(Trimethylsilyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)






![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)
